molecular formula C20H15ClO3 B338954 Benzhydryl 5-chloro-2-hydroxybenzoate

Benzhydryl 5-chloro-2-hydroxybenzoate

Cat. No.: B338954
M. Wt: 338.8 g/mol
InChI Key: CBUILUXQEKSUJQ-UHFFFAOYSA-N
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Description

Benzhydryl 5-chloro-2-hydroxybenzoate is an ester derivative of 5-chloro-2-hydroxybenzoic acid, where the hydroxyl hydrogen is replaced by a benzhydryl (diphenylmethyl) group. This structural modification introduces significant lipophilicity and steric bulk compared to simpler alkyl or aryl esters. The compound’s molecular formula is C₂₀H₁₅ClO₃, with a molecular weight of 338.79 g/mol.

Properties

Molecular Formula

C20H15ClO3

Molecular Weight

338.8 g/mol

IUPAC Name

benzhydryl 5-chloro-2-hydroxybenzoate

InChI

InChI=1S/C20H15ClO3/c21-16-11-12-18(22)17(13-16)20(23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H

InChI Key

CBUILUXQEKSUJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The most closely related compound in the provided evidence is Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4, C₈H₇ClO₃), which shares the same aromatic core but substitutes the benzhydryl group with a methyl ester . Key differences in properties arise from the benzhydryl group’s bulk and hydrophobicity:

Property Methyl 5-chloro-2-hydroxybenzoate Benzhydryl 5-chloro-2-hydroxybenzoate
Molecular Weight (g/mol) 186.59 338.79
Formula C₈H₇ClO₃ C₂₀H₁₅ClO₃
Lipophilicity (LogP)* ~2.5 (estimated) ~5.0 (estimated)
Water Solubility Low Very low

*LogP values estimated via fragment-based methods (e.g., Hansch-Leo).

The benzhydryl group drastically increases molecular weight and lipophilicity, reducing aqueous solubility. This aligns with trends observed in ester derivatives, where larger substituents enhance membrane permeability but may compromise metabolic stability.

Research Findings and Trends

  • Methyl Derivative : Documented as a precursor in salicylate-based drug synthesis. Its small size facilitates straightforward functionalization .
  • Benzhydryl Derivative: Limited peer-reviewed data exists, but analogous benzhydryl esters (e.g., benzhydryl cephalosporins) demonstrate improved pharmacokinetic profiles in preclinical studies.

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